molecular formula C10H9N3O3 B1517652 1-(carbamoylmethyl)-1H-1,3-benzodiazole-5-carboxylic acid CAS No. 1039976-04-9

1-(carbamoylmethyl)-1H-1,3-benzodiazole-5-carboxylic acid

Cat. No.: B1517652
CAS No.: 1039976-04-9
M. Wt: 219.2 g/mol
InChI Key: GVVKXFANMHTPIJ-UHFFFAOYSA-N
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Description

1-(Carbamoylmethyl)-1H-1,3-benzodiazole-5-carboxylic acid is a benzimidazole derivative characterized by a carbamoylmethyl (-CH₂C(O)NH₂) substituent at the 1-position and a carboxylic acid (-COOH) group at the 5-position of the benzimidazole core . The compound’s molecular formula is C₁₀H₈N₃O₃, with a molecular weight of 267.29 g/mol . Benzimidazole derivatives are privileged scaffolds in medicinal chemistry due to their versatility in targeting enzymes, receptors, and nucleic acids.

Properties

IUPAC Name

1-(2-amino-2-oxoethyl)benzimidazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O3/c11-9(14)4-13-5-12-7-3-6(10(15)16)1-2-8(7)13/h1-3,5H,4H2,(H2,11,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVVKXFANMHTPIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)N=CN2CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(Carbamoylmethyl)-1H-1,3-benzodiazole-5-carboxylic acid is a derivative of the benzimidazole family, known for its diverse biological activities. Benzimidazole derivatives have been extensively studied for their potential pharmacological applications, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. This article delves into the biological activity of this specific compound, synthesizing findings from various research studies and reviews.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C10_{10}H10_{10}N2_{2}O3_{3}
  • SMILES Notation : CC(=O)NCC1=NC2=C(NC(=O)C=C2C(=C1)C(=O)O)C=N1

This compound features a benzodiazole ring, which is critical for its biological activity due to its ability to interact with various biological targets.

Anticancer Activity

Research indicates that benzimidazole derivatives exhibit significant anticancer properties. A study on similar compounds demonstrated that they could induce apoptosis in cancer cells by affecting cell cycle regulation and downregulating specific proteins involved in cell proliferation. For instance, compounds structurally related to this compound have shown IC50_{50} values in the low micromolar range against various cancer cell lines .

Table 1: Anticancer Activity of Benzimidazole Derivatives

Compound NameCell Line TestedIC50_{50} (µM)Mechanism of Action
1-(4-methoxyphenethyl)-2-(4-fluoro-3-nitrophenyl)-1H-benzimidazole-5-carboxylateLeukemic cells3Induces S/G2 phase arrest; apoptosis
This compoundTBDTBDTBD

Antimicrobial Activity

Benzimidazole derivatives are also recognized for their antimicrobial properties. The structural modifications at the benzodiazole core enhance their interaction with microbial enzymes and cellular structures. Preliminary studies suggest that this compound may inhibit the growth of various bacterial strains through mechanisms similar to those observed in other benzimidazole derivatives .

Table 2: Antimicrobial Activity of Related Compounds

Compound NameMicrobial Strain TestedMinimum Inhibitory Concentration (MIC)Mechanism of Action
Benzimidazole derivative AE. coli12 µg/mLDisruption of cell wall synthesis
Benzimidazole derivative BS. aureus8 µg/mLInhibition of protein synthesis

Case Studies

Several case studies have highlighted the potential therapeutic applications of benzimidazole derivatives:

  • Case Study 1 : A study conducted on a series of benzimidazole derivatives showed that modifications at the carboxylic acid position significantly enhanced their cytotoxicity against human cancer cell lines. The study emphasized the importance of substituent effects on biological activity and suggested further exploration into novel derivatives .
  • Case Study 2 : In another investigation focusing on antimicrobial properties, researchers synthesized a series of 5-substituted benzimidazoles and evaluated their efficacy against resistant bacterial strains. The results indicated that certain modifications led to improved activity against Pseudomonas aeruginosa, suggesting potential for developing new antibiotics .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares the target compound with structurally analogous benzimidazole derivatives, focusing on substituents, molecular weight, and estimated logP (lipophilicity):

Compound Name Substituent at Position 1 Molecular Weight (g/mol) Estimated logP Key Features
Target Compound Carbamoylmethyl (-CH₂C(O)NH₂) 267.29 ~2.5 High polarity, hydrogen-bonding potential
1-Methyl-1H-benzimidazole-5-carboxylic acid Methyl (-CH₃) 190.18 ~1.8 Lower molecular weight, reduced polarity
1-(Cyclopropylmethyl)-2-oxo-... carboxylic acid Cyclopropylmethyl 260.26 ~2.8 Increased steric bulk, ketone moiety
1-(2-Methoxyphenyl)-... carboxylic acid HCl 2-Methoxyphenyl 281.31 ~3.0 Aromatic substituent, enhanced lipophilicity
2-(4-Chlorophenyl)-... carboxylic acid 4-Chlorophenyl (at position 2) 272.69 ~3.2 Halogenated aromatic group, high logP

Key Observations :

  • Aromatic substituents (e.g., methoxyphenyl, chlorophenyl) significantly elevate logP, favoring membrane permeability but possibly reducing solubility .
  • The cyclopropylmethyl group introduces steric bulk, which may influence binding to sterically sensitive targets .
Target Compound :
  • These analogs inhibit tumor cell lines (e.g., NCI-H522) via mechanisms like c-Met kinase inhibition . The carbamoylmethyl group may enhance target engagement through hydrogen bonding .
1-Methyl-1H-benzimidazole-5-carboxylic acid :
  • Lacks significant reported activity, likely due to the simplicity of the methyl group, which offers minimal interaction with biological targets .
2-(4-Chlorophenyl)-... carboxylic acid :
  • The chlorophenyl group may confer activity against microbial targets, as halogenated benzimidazoles are known for antibacterial and antifungal properties .
Triazole Analogs (Non-Benzimidazole) :
  • 1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid exhibits antitumor activity (GP = 68.09% against NCI-H522 cells) .

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(carbamoylmethyl)-1H-1,3-benzodiazole-5-carboxylic acid typically involves:

  • Functionalization of benzimidazole derivatives at the 5-position with a carboxylic acid group.
  • Introduction of the carbamoylmethyl moiety via amide bond formation or carbamate intermediates.
  • Use of activating reagents or coupling agents to facilitate amide bond formation.
  • Purification by crystallization or chromatography.

Preparation of Benzimidazole Core and Carboxylation

A common starting material is 2-aminobenzimidazole or its carbamate derivatives, which can be synthesized via cyclization of o-phenylenediamine derivatives with formic acid or related reagents. The carboxylation at the 5-position is often introduced through selective substitution or oxidation reactions.

For example, methylbenzimidazol-2-yl carbamate can be synthesized and then reacted with carboxylic acids under reflux conditions to yield acetamidobenzimidazole derivatives, which are structurally related to the target compound.

Activation of the Carboxylic Acid Group for Amide Formation

The carboxylic acid group on the benzimidazole ring is activated to form reactive intermediates such as acid halides, mixed anhydrides, or active esters to facilitate coupling with amines or carbamoyl groups.

Key activation methods include:

Activation Type Reagents Used Conditions Notes
Mixed Acid Anhydride Ethyl chloroformate, isobutyl chloroformate Presence of base, low temperature (-78°C to 150°C) Common in peptide synthesis
Acid Halide Thionyl chloride, oxalyl chloride Anhydrous conditions Highly reactive intermediates
Active Ester p-Nitrophenol, N-hydroxybenzotriazole, N-hydroxysuccinimide with DCC or EDC Room temperature to mild heating Allows mild coupling conditions
Pentafluorophenyl ester Pentafluorophenyl trifluoroacetate Mild conditions High reactivity, stable intermediates

These activated intermediates then react with diamine or carbamoyl compounds to form the amide linkage characteristic of the target molecule.

Alternative Synthetic Routes and Optimization

Recent advances show alternative methods for amide bond formation that can be adapted for this compound:

Representative Preparation Scheme (Summary)

Step Reaction Type Reagents/Conditions Outcome
1 Synthesis of benzimidazole core Cyclization of o-phenylenediamine derivatives 2-Aminobenzimidazole or carbamate
2 Carboxylation Selective oxidation or substitution Benzimidazole-5-carboxylic acid
3 Activation of carboxylic acid Ethyl chloroformate/isobutyl chloroformate + base Mixed acid anhydride intermediate
4 Amidation Reaction with carbamoyl amine + coupling agent Formation of carbamoylmethyl amide
5 Purification Crystallization or chromatography Pure this compound

Research Findings and Yields

  • The amidation step using mixed anhydrides or active esters typically yields the target amide in moderate to high yields (60–90%) depending on reaction time, temperature, and reagent purity.
  • Using excess carboxylic acid as solvent and reagent can achieve near-quantitative yields in related benzimidazole acetamides (up to 98%).
  • Direct amidation catalyzed by boron compounds can yield amides in 40–90% yields, with simplified workup and reduced purification steps.
  • The choice of base and solvent critically affects reaction efficiency; organic bases like triethylamine and solvents such as acetonitrile are commonly preferred.

Summary Table of Key Preparation Parameters

Parameter Typical Conditions/Options Impact on Synthesis
Starting Material 2-Aminobenzimidazole or methylbenzimidazol-2-yl carbamate Core structure for functionalization
Activation Reagents Ethyl chloroformate, DCC, EDC, thionyl chloride Enables amide bond formation
Coupling Conditions -78°C to 150°C, inert solvents (DCM, MeCN) Controls reaction rate and selectivity
Bases Used Triethylamine, pyridine, potassium carbonate Neutralizes acids, promotes coupling
Reaction Time 5–24 hours Influences yield and purity
Purification Methods Crystallization, column chromatography Ensures product isolation
Yields Achieved 60–98% Dependent on method and scale

Q & A

Q. What are the key structural features of 1-(carbamoylmethyl)-1H-1,3-benzodiazole-5-carboxylic acid, and how do they influence its reactivity?

The compound consists of a benzodiazole core substituted with a carboxylic acid group at position 5 and a carbamoylmethyl group at position 1. The carbamoylmethyl group (-NH-C(O)-CH3_3) introduces hydrogen-bonding potential, while the carboxylic acid enhances solubility and metal-binding capacity. These groups influence reactivity in nucleophilic substitution or coordination chemistry. Structural analogs, such as 2-(4-chlorophenyl)-1H-1,3-benzodiazole-5-carboxylic acid, demonstrate that electron-withdrawing substituents (e.g., Cl) reduce ring electron density, affecting electrophilic aromatic substitution pathways .

Q. What synthetic routes are reported for benzodiazole-carboxylic acid derivatives, and how can they be optimized?

Common methods include:

  • Cyclocondensation : Reacting o-phenylenediamine derivatives with carbonyl sources (e.g., carboxylic acids) under acidic conditions.
  • Post-functionalization : Introducing substituents like carbamoylmethyl groups via alkylation or amidation. For example, 2-(3-Nitrophenyl)-1H-benzimidazole-5-carboxylic acid is synthesized via nitration followed by reduction . Optimization involves adjusting reaction time, temperature, and catalysts (e.g., Pd for cross-coupling). Purity is verified via HPLC (>95%) and NMR .

Q. Which analytical techniques are critical for characterizing this compound?

  • NMR : 1^1H and 13^{13}C NMR confirm substituent positions and proton environments.
  • X-ray crystallography : Resolves bond lengths and angles (e.g., mean C–C bond length = 0.005 Å in related triazole derivatives) .
  • Mass spectrometry : ESI-MS (electrospray ionization) identifies molecular ions and fragmentation patterns .

Advanced Research Questions

Q. How does the carbamoylmethyl group impact biological activity or coordination chemistry?

The carbamoylmethyl group enhances hydrogen-bonding interactions with biological targets (e.g., enzymes) or metal ions. In xanthine oxidase inhibitors, similar groups improve binding affinity by interacting with polar residues in the enzyme’s active site . For coordination studies, the carboxylic acid and carbamoyl groups act as bidentate ligands, forming stable complexes with transition metals like Cu(II) or Fe(III) .

Q. What strategies are used to study structure-activity relationships (SAR) in benzodiazole derivatives?

  • Substituent variation : Compare analogs with different electron-donating/withdrawing groups (e.g., -OCH3_3, -Cl, -CF3_3) to assess effects on bioactivity.
  • Computational modeling : DFT (density functional theory) calculates electron density maps and predicts binding modes. For example, PubChem’s computed properties (e.g., LogP, polar surface area) guide solubility and permeability predictions .
  • Biological assays : Measure IC50_{50} values in enzyme inhibition (e.g., xanthine oxidase) or cytotoxicity screens .

Q. How can researchers resolve contradictions in reported synthetic yields or purity?

  • Reproducibility checks : Validate protocols using identical reagents and conditions.
  • Byproduct analysis : Use LC-MS to identify impurities (e.g., oxidation byproducts from methoxybenzyl groups) .
  • Scale-up adjustments : Pilot studies show that micellar catalysis or flow chemistry improves yield in large-scale syntheses .

Q. What are the stability considerations for this compound under experimental conditions?

  • pH sensitivity : The carboxylic acid group may protonate/deprotonate in acidic/basic conditions, altering solubility.
  • Thermal stability : TGA (thermogravimetric analysis) reveals decomposition temperatures (>200°C for similar compounds) .
  • Light sensitivity : Store in amber vials if conjugated aromatic systems are prone to photodegradation .

Q. How can computational tools predict the compound’s interactions with biological targets?

  • Molecular docking : AutoDock Vina or Schrödinger Suite models binding to proteins (e.g., kinases, GPCRs).
  • MD simulations : GROMACS assesses dynamic stability of ligand-receptor complexes over nanoseconds .
  • ADMET prediction : SwissADME estimates absorption, distribution, and toxicity profiles .

Methodological Notes

  • Safety protocols : Use PPE (gloves, goggles) and fume hoods due to potential irritancy (e.g., skin/eye exposure risks) .
  • Data validation : Cross-reference experimental results with crystallographic (CCDC) or spectral databases (NIST Chemistry WebBook) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(carbamoylmethyl)-1H-1,3-benzodiazole-5-carboxylic acid
Reactant of Route 2
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1-(carbamoylmethyl)-1H-1,3-benzodiazole-5-carboxylic acid

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